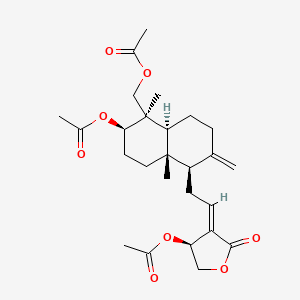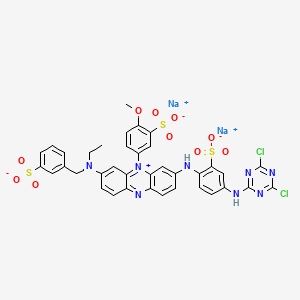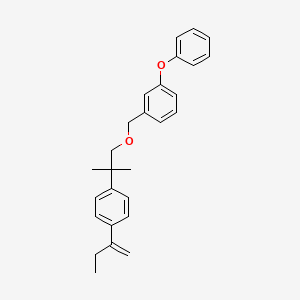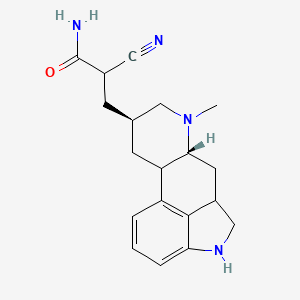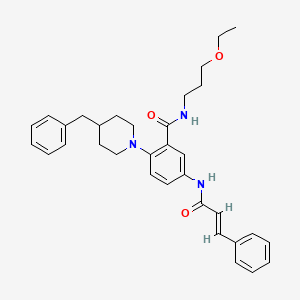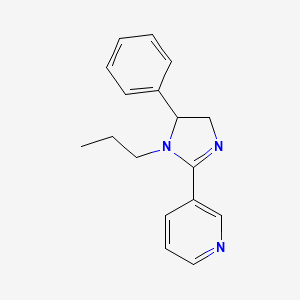
3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine typically involves the condensation of appropriate precursors. One common method involves the reaction of a substituted pyridine with an imidazole derivative under controlled conditions. The reaction may require catalysts such as erbium triflate to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents on the imidazole ring.
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: A compound with a silane group attached to the imidazole ring.
Uniqueness
3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
86002-65-5 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(5-phenyl-1-propyl-4,5-dihydroimidazol-2-yl)pyridine |
InChI |
InChI=1S/C17H19N3/c1-2-11-20-16(14-7-4-3-5-8-14)13-19-17(20)15-9-6-10-18-12-15/h3-10,12,16H,2,11,13H2,1H3 |
InChI Key |
LHDGLLLGOKWVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CN=C1C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


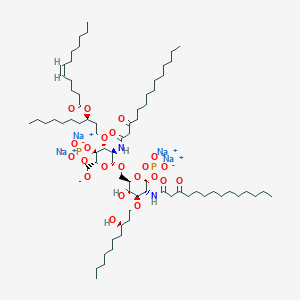
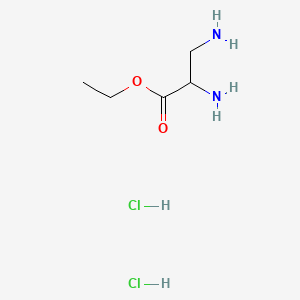
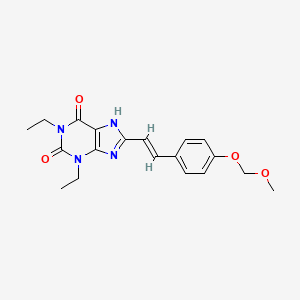
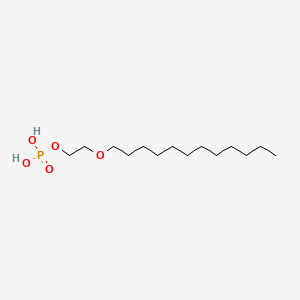
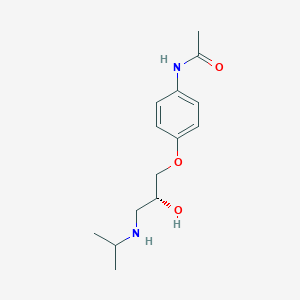
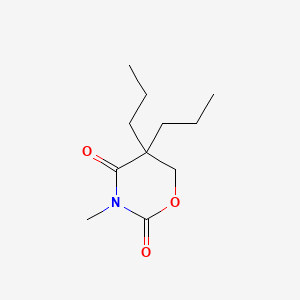
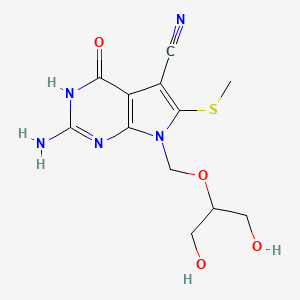
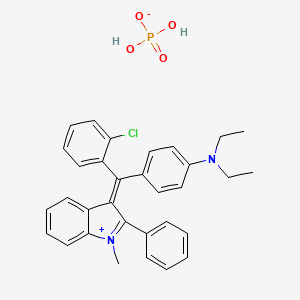
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
